Prochlorperazine-d8 (hydrochloride)

Catalog No.
S11215168
CAS No.
M.F
C20H26Cl3N3S
M. Wt
454.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prochlorperazine-d8 (hydrochloride)

Product Name

Prochlorperazine-d8 (hydrochloride)

IUPAC Name

2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloride

Molecular Formula

C20H26Cl3N3S

Molecular Weight

454.9 g/mol

InChI

InChI=1S/C20H24ClN3S.2ClH/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H/i11D2,12D2,13D2,14D2;;

InChI Key

FVKRDYKLIRFKLL-ZWKVGDSCSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H].Cl.Cl

Prochlorperazine-d8 (hydrochloride) is a deuterated analog of prochlorperazine, a well-known antipsychotic medication belonging to the phenothiazine class. Its chemical structure is characterized by the presence of a chlorine atom and a piperazine moiety, which contributes to its pharmacological properties. The molecular formula for Prochlorperazine-d8 is C20H16ClD8N3S2HClC_{20}H_{16}ClD_8N_3S\cdot 2HCl, with a molecular weight of approximately 454.9 g/mol . The deuteration at specific positions enhances its stability and can be useful in pharmacokinetic studies.

Prochlorperazine-d8 undergoes similar metabolic pathways as its non-deuterated counterpart, primarily involving hepatic metabolism. Key reactions include:

  • Oxidation: Mediated by cytochrome P450 enzymes, particularly CYP2D6, leading to the formation of various metabolites such as N-desmethyl prochlorperazine and prochlorperazine sulfoxide.
  • Hydroxylation: Introduction of hydroxyl groups at various positions on the phenothiazine ring.
  • Conjugation: Formation of glucuronides, which facilitates excretion .

These metabolic processes are crucial for understanding the pharmacokinetics and dynamics of Prochlorperazine-d8.

Prochlorperazine-d8 exhibits biological activity similar to that of prochlorperazine, primarily functioning as an antagonist at dopamine D2 receptors in the central nervous system. This action leads to its effectiveness in treating psychotic disorders and controlling severe nausea and vomiting. Additionally, it has been shown to interact with:

  • Histamine H1 receptors: Contributing to its sedative effects.
  • Alpha-1 adrenergic receptors: Potentially causing sedation and muscle relaxation.
  • Serotonin receptors: Involved in its anti-emetic properties .

The unique isotopic labeling with deuterium may also influence its pharmacodynamics, potentially altering receptor binding kinetics.

The synthesis of Prochlorperazine-d8 typically involves:

  • Starting Materials: Utilizing deuterated piperazine derivatives and appropriate chlorinated phenothiazine precursors.
  • Reactions: Conducting reactions under controlled conditions to ensure selective deuteration at specific positions while forming the desired phenothiazine structure.
  • Purification: Employing chromatographic techniques to isolate and purify the final product from by-products and unreacted materials .

Specific synthetic routes may vary based on the desired isotopic labeling and yield optimization.

Prochlorperazine-d8 is primarily used in research settings, particularly for:

  • Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion profiles due to its unique isotopic labeling.
  • Mechanistic Studies: Investigating the biological mechanisms underlying dopamine receptor antagonism without interference from non-deuterated compounds.
  • Drug

Research indicates that Prochlorperazine-d8 may exhibit interactions similar to those of prochlorperazine. Notable interactions include:

  • CYP450 Enzyme Interactions: As a substrate for CYP2D6, co-administration with other drugs metabolized by this pathway can lead to altered drug levels.
  • Potential Synergistic Effects: When combined with other antipsychotics or anti-emetics, there may be enhanced therapeutic effects or increased risk of side effects such as sedation or extrapyramidal symptoms .

Understanding these interactions is vital for developing safer therapeutic strategies.

Prochlorperazine-d8 can be compared with several other compounds within the phenothiazine class. Here are some notable examples:

Compound NameChemical FormulaUnique Features
ProchlorperazineC20H24ClN3SStandard antipsychotic; well-studied
ChlorpromazineC17H19ClN2SFirst phenothiazine antipsychotic; broader use
ThioridazineC18H22ClN3SLonger half-life; sedative properties
FluphenazineC22H26ClF2N3SLong-acting formulation; depot injections

Prochlorperazine-d8's uniqueness lies in its deuterated structure, which allows for more precise tracking in metabolic studies compared to non-deuterated analogs. This can provide insights into drug behavior that are not possible with traditional compounds .

Strategic Deuteration Techniques in Phenothiazine Derivatives

The incorporation of deuterium into phenothiazine derivatives such as Prochlorperazine-d8 (hydrochloride) requires precise strategies to maintain pharmacological activity while enabling traceability in metabolic studies. A primary approach involves selective deuteration of the piperazine ring, a structural motif critical to the compound’s bioactivity.

Comparative Analysis of Deuterated Reagent Selection Protocols

Deuterated reagents play a pivotal role in determining labeling efficiency and positional specificity. Lithium aluminum deuteride (LiAlD₄) has emerged as a cornerstone reagent for reducing carbonyl intermediates in piperazine ring synthesis. For example, the reduction of 10-(2-methoxycarbonylethyl)-2-trifluoromethyl-10H-phenothiazine with LiAlD₄ introduces two deuterium atoms at the γ-carbon of the propyl chain. Alternative protocols using deuterium oxide (D₂O) under acidic or basic conditions enable hydrogen/deuterium (H/D) exchange at labile protons, though these methods often lack positional specificity.

A comparative analysis of deuteration methods reveals trade-offs between yield and isotopic purity:

MethodReagentDeuteration SitesIsotopic PurityYield
ReductionLiAlD₄γ-carbon>98%60–70%
Acidic H/D ExchangeD₂O/HClLabile protons80–90%85–95%
Catalytic DeuterationD₂/Pd-CAromatic positions70–80%50–60%

The LiAlD₄-mediated reduction offers superior isotopic purity but requires anhydrous conditions and precise temperature control.

Flow Synthesis Systems for Ambient Pressure Deuterium Integration

While conventional batch reactors dominate industrial-scale synthesis, emerging flow chemistry systems enable continuous deuteration under ambient pressure. These systems enhance reproducibility by maintaining consistent reaction parameters (e.g., residence time, temperature). For instance, microfluidic reactors with immobilized deuterium catalysts (e.g., Pd/C) facilitate H/D exchange in phenothiazine precursors without requiring high-pressure hydrogenation equipment. However, scalability remains a challenge due to the complexity of handling deuterium gas in flow systems.

Optimization of Piperazine Ring Deuterium Labeling Efficiency

The piperazine ring’s deuteration efficiency hinges on reaction kinetics and steric effects. Stepwise ring construction—where deuterated ethylenediamine analogs are coupled with dichloroethyl precursors—achieves higher isotopic incorporation (>95%) compared to post-synthetic deuteration. Key parameters include:

  • Temperature Control: Reactions conducted at 0–5°C minimize deuterium loss via retro-aldol pathways.
  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance intermediate stability.
  • Catalyst Loading: Palladium-on-carbon (5–10 wt%) optimizes H/D exchange in aromatic positions.

A case study involving trifluoperazine-d₆ demonstrated that pre-deuteration of the piperazine precursor before coupling to the phenothiazine core improved overall yield by 22% compared to late-stage deuteration.

Catalytic Systems for Position-Specific Hydrogen/Deuterium Exchange

Transition metal catalysts enable regioselective deuteration at thermodynamically favorable positions. For Prochlorperazine-d8, palladium-catalyzed H/D exchange targets the piperazine ring’s nitrogen-adjacent carbons. This method, however, competes with side reactions such as over-deuteration of aromatic chlorines. Recent advances in iridium-based catalysts (e.g., Crabtree’s catalyst) show promise for selective alpha-deuteration of tertiary amines under mild conditions.

Critical factors in catalytic deuteration include:

  • Substrate Coordination: Chelating ligands direct deuterium incorporation to specific sites.
  • Deuterium Source: Deuterium gas (D₂) provides higher atom economy than deuterated solvents.
  • Reaction Time: Prolonged exposure (>24 hours) risks isotopic scrambling.

For example, iridium-catalyzed deuteration of N-Boc-piperazine achieved 89% deuterium incorporation at the 2- and 6-positions within 12 hours, demonstrating superior selectivity over palladium-based systems.

Internal Standard Optimization in Quantitative Mass Spectrometry

The use of Prochlorperazine-d8 (hydrochloride) as an internal standard addresses key challenges in quantitative mass spectrometry, including matrix effects, ionization efficiency variability, and extraction recovery inconsistencies. By incorporating eight deuterium atoms at stable positions, this compound exhibits nearly identical chemical behavior to non-deuterated prochlorperazine while providing a distinct mass-to-charge (m/z) ratio for unambiguous detection [1] [2].

A study comparing deuterated and non-deuterated internal standards demonstrated that Prochlorperazine-d8 (hydrochloride) improved recovery rates by 12–15% in plasma samples, attributable to its ability to compensate for analyte loss during sample preparation [6]. The compound’s molecular formula (C₂₀H₁₆ClD₈N₃S · 2HCl) ensures a mass shift of +8 Da relative to the native molecule, eliminating spectral overlap and facilitating accurate peak integration [3].

Table 1: Performance Metrics of Prochlorperazine-d8 (Hydrochloride) as an Internal Standard

ParameterProchlorperazine-d8Non-Deuterated Standard
Mean Extraction Recovery81.8% ± 2.2%68.3% ± 4.1%
Ionization Suppression3.5%18.7%
Inter-Day Precision (RSD)4.2%9.8%

Data derived from replicated LC-MS/MS analyses of spiked plasma samples [6] [7].

The compound’s stability under diverse storage conditions (−20°C to room temperature) further enhances its utility in large-scale studies requiring long-term sample analysis [2].

Signal Enhancement Strategies Through Isotopic Pattern Recognition

Isotopic pattern recognition leverages the unique deuterium signature of Prochlorperazine-d8 (hydrochloride) to enhance signal-to-noise ratios in complex biological samples. The compound’s predictable isotopic distribution (Figure 1) enables advanced software algorithms to distinguish target analytes from background interference, particularly in low-abundance scenarios [5].

Figure 1: Isotopic Distribution Comparison

Prochlorperazine (m/z 374.1): [M+H]+  Isotopic Peaks: 374.1 (100%), 375.1 (22%), 376.1 (3%)  Prochlorperazine-d8 (m/z 382.1): [M+H]+  Isotopic Peaks: 382.1 (100%), 383.1 (18%), 384.1 (2%)  

The 8 Da mass shift prevents overlap with metabolic degradation products or co-eluting substances [3] [5].

This strategy proves particularly effective in multiplexed assays, where simultaneous quantification of prochlorperazine and its sulfoxide metabolite (detected at m/z 398.1) is required. The deuterated internal standard’s distinct isotopic cluster allows parallel tracking without cross-talk, improving quantification accuracy by 20–25% compared to non-isotopic methods [7].

Cross-Platform Validation Protocols for LC-MS/MS Quantification

Robust validation of Prochlorperazine-d8 (hydrochloride) across liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms ensures method transferability between laboratories. A standardized protocol evaluates:

  • Linearity: Calibration curves spanning 0.2–6.4 ng/mL demonstrate consistent correlation coefficients (R² > 0.998) across six instrument models from major manufacturers [6] [7].
  • Precision: Intra-day and inter-day variability remain below 5% at all concentrations, meeting International Council for Harmonisation (ICH) guidelines [7].
  • Matrix Effects: Post-column infusion studies show ≤8% ion suppression in hemolyzed or lipemic plasma when using the deuterated standard, versus ≤25% suppression with external calibration [6].

Table 2: Cross-Platform Validation Summary

PlatformLinear Range (ng/mL)LLOQ (ng/mL)Accuracy (%)
Waters Xevo TQ-S0.2–6.40.298.5
Sciex Triple Quad 6500+0.2–6.40.297.8
Thermo Scientific Quantis0.2–6.40.299.1

LLOQ = Lower Limit of Quantification [6] [7].

The protocol’s success relies on harmonized mobile phase conditions (10 mM ammonium acetate/methanol/acetonitrile) and column chemistries (phenyl-hexyl stationary phases), which maintain retention time consistency (±0.1 min) across systems [7].

Isotope-Derived Metabolic Pathway Elucidation

CYP2D6-Mediated Metabolic Profiling Using Deuterated Analogs

Prochlorperazine-d8 (hydrochloride) serves as a critical tool for elucidating metabolic pathways through cytochrome P450 2D6-mediated biotransformation [1]. The deuterium substitution at specific positions within the prochlorperazine molecule enables researchers to track and quantify the kinetic isotope effects that occur during enzymatic metabolism [2]. Studies have demonstrated that prochlorperazine undergoes extensive hepatic metabolism involving oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid, with the oxidation reaction being primarily mediated by CYP2D6 [1].

The deuterated analog exhibits significantly altered metabolic profiles compared to the non-deuterated parent compound. Research indicates that deuterium substitution can result in a kinetic isotope effect ranging from 2 to 50-fold reduction in metabolic clearance, depending on the specific enzymatic pathway and the position of deuterium incorporation [2] [3]. For prochlorperazine-d8, the primary metabolites identified include prochlorperazine sulfoxide, 7-hydroxy prochlorperazine, N-desmethyl prochlorperazine, and prochlorperazine sulfoxide 4'-N-oxide [4] [5].

The metabolic switching phenomenon becomes particularly evident when examining the deuterated compound. While the sulfoxide formation pathway typically represents the major metabolic route for prochlorperazine, accounting for the highest relative abundance among metabolites [5], deuterium substitution can redirect metabolism toward alternative pathways. This metabolic redirection occurs because CYP2D6-mediated cleavage of carbon-deuterium bonds proceeds more slowly than the cleavage of carbon-hydrogen bonds due to the stronger C-D bond [3] [6].

MetaboliteRelative Abundance (%)CYP2D6 InvolvementDeuterium Effect
Prochlorperazine SulfoxideHighest among metabolitesPrimary oxidation pathwayExpected reduction in formation
7-Hydroxy ProchlorperazineModerateHydroxylation via CYP2D6Potential metabolic switching
N-Desmethyl ProchlorperazineSimilar to parent compoundN-demethylationMaintained pathway activity
Prochlorperazine Sulfoxide 4'-N-oxideNewly identified metaboliteSecondary oxidationNovel metabolite formation

The kinetic deuterium isotope effect observed in CYP2D6-mediated reactions demonstrates a correlation between the magnitude of the isotope effect and the rate-limiting nature of C-H bond breaking [6] [7]. For prochlorperazine-d8, the intrinsic clearance deuterium isotope effect varies depending on the specific metabolic pathway and the position of deuterium substitution. Studies have shown that when deuterium is strategically placed at metabolically vulnerable sites, the overall metabolic clearance can be reduced by 25-50% [8] [3].

The precision deuteration approach utilized in prochlorperazine-d8 synthesis enables selective modification of metabolic profiles without affecting the intrinsic pharmacological activity of the compound [9]. This selectivity is achieved through careful consideration of the molecular binding orientations within the CYP2D6 active site and the potential for metabolic switching to proximal or distal non-deuterated sites [2].

Blood-Brain Barrier Permeability Assessment Through Isotopic Tracking

The blood-brain barrier represents a critical interface for central nervous system drug distribution, and isotopic tracking using deuterated compounds provides unique insights into permeability mechanisms [10]. Prochlorperazine-d8 (hydrochloride) offers an advantageous tool for studying blood-brain barrier transport due to its dual isotopic labeling and pharmaceutical relevance as an antipsychotic and antiemetic agent [11].

Studies utilizing deuterium oxide as a tracer have demonstrated that deuteration levels significantly influence blood-brain barrier integrity and permeability [12]. Research conducted with varying concentrations of deuterium substitution revealed that deuteration below 30% of body water causes mild increases in brain water content, indicating early-stage blood-brain barrier compromise [12]. More substantial deuteration exceeding 30% results in significant protein leakage across the barrier, suggesting potential implications for drug distribution and efficacy [12].

The pharmacokinetic modeling of blood-brain barrier permeability using isotopically labeled compounds requires comprehensive understanding of uptake clearance, intra-brain distribution, and extent of equilibration across the barrier [10]. For prochlorperazine-d8, the lipophilic properties of the parent compound facilitate passive diffusion across the blood-brain barrier, while the deuterium labeling enables precise quantification of brain exposure through mass spectrometric analysis [11] [10].

ParameterNormal BBB10-30% Deuteration>30% Deuteration
Deuterium Concentration (%)0%10-30%>30%
Water Content ChangeBaselineMild increaseSignificant increase
Protein Leakage ThresholdNo leakageMinimal leakageProtein leakage observed
Permeability Index1.0 (reference)1.2-1.5>2.0

The assessment of blood-brain barrier permeability through isotopic tracking utilizing prochlorperazine-d8 involves analysis of the unbound drug concentrations in brain interstitial fluid relative to unbound plasma concentrations [10]. The Kp,uu,brain values provide direct measurement of the net effect of influx and efflux transporters, with prochlorperazine potentially serving as a substrate for P-glycoprotein efflux transport [10] [13].

Deuterium magnetic resonance imaging represents an emerging technique for evaluating glymphatic flow and cerebrospinal fluid dynamics using deuterated tracers [14]. This approach offers advantages over traditional gadolinium-based tracers because deuterated water more closely mimics the physiological behavior of cerebrospinal fluid, providing more accurate assessments of brain drug distribution [14].

The blood-brain barrier permeability assessment through isotopic tracking with prochlorperazine-d8 enables determination of both the rate and extent of brain penetration. The methodology involves intravenous administration followed by serial sampling of plasma and brain tissue, with subsequent analysis using liquid chromatography-tandem mass spectrometry to distinguish between deuterated and non-deuterated species [10].

Receptor Binding Kinetics Modulation via Deuterium Substitution

Receptor binding kinetics represent a fundamental aspect of drug pharmacodynamics, and deuterium substitution can potentially modulate these interactions through subtle alterations in molecular geometry and electronic properties [15] [16]. Prochlorperazine-d8 (hydrochloride) provides an excellent model for studying these effects due to its well-characterized binding profile across multiple receptor systems [17].

Prochlorperazine demonstrates high binding affinity for dopamine D2 receptors, with Ki values of 4.7 nM for rat recombinant D2 receptors expressed in Chinese hamster ovary cells and 2.9 nM for rat striatal membranes [17]. The compound also exhibits binding to dopamine D3 receptors with a Ki value of 35 nM and moderate affinity for serotonin 5-HT3 receptors with a Ki value of 1,200 nM [17]. These binding characteristics form the pharmacological basis for prochlorperazine's therapeutic effects as an antipsychotic and antiemetic agent [18].

The deuterium substitution in prochlorperazine-d8 is strategically positioned to minimize direct interference with receptor binding sites while enabling metabolic pathway modulation [11] [19]. Studies of deuterated drug analogs have consistently demonstrated that appropriately positioned deuterium substitution typically does not significantly alter receptor binding affinity or selectivity [9]. This preservation of pharmacological activity while modifying pharmacokinetic properties represents a key advantage of precision deuteration strategies [3].

Receptor TypeKi Value (nM)Binding AffinityExpected Deuterium Effect
Dopamine D2 (rat recombinant)4.7Very HighMinimal change in binding
Dopamine D2 (rat striatal)2.9Very HighMinimal change in binding
Dopamine D3 (rat recombinant)35HighPotential slight alteration
Serotonin 5-HT31200ModerateNegligible effect

The kinetic isotope effects in receptor binding processes involve considerations of hydrogen bonding patterns, van der Waals interactions, and conformational dynamics [15] [16]. For prochlorperazine-d8, the deuterium substitution pattern is designed to preserve the critical molecular features required for optimal receptor recognition while modifying sites susceptible to metabolic degradation [11].

Hydrogen-deuterium exchange studies have revealed that receptor binding can be influenced by isotopic substitution through alterations in protein dynamics and conformational flexibility [15]. However, for small molecule drugs like prochlorperazine-d8, the primary receptor binding interactions typically involve non-exchangeable hydrogen atoms, minimizing the potential for direct isotopic effects on binding kinetics [15].

The assessment of receptor binding kinetics modulation requires sophisticated analytical techniques including radioligand binding assays, functional assays measuring second messenger responses, and computational modeling of receptor-ligand interactions [17]. For prochlorperazine-d8, these studies have confirmed that the deuterium substitution pattern maintains the essential pharmacological profile while providing enhanced metabolic stability [11] [9].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

453.141516 g/mol

Monoisotopic Mass

453.141516 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-08-2024

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